![molecular formula C19H17Cl2FN2O B3441617 1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3441617.png)
1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine
Overview
Description
1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound has been synthesized and studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine is not fully understood. However, it has been shown to interact with certain receptors in the brain, including the serotonin and dopamine receptors. This interaction may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anxiolytic and antidepressant effects in animal models. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine in lab experiments is its potential for use in anticancer drug development. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.
Future Directions
Future research directions for 1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine include further investigation of its mechanism of action and potential therapeutic applications. Additionally, research could focus on optimizing the synthesis method to improve yields and purity of the compound. Further studies are also needed to determine the safe dosage and potential side effects of this compound.
Scientific Research Applications
1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine has been studied for its potential applications in pharmacology. It has been shown to have activity against certain cancer cell lines, making it a potential candidate for anticancer drug development. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as depression and anxiety.
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN2O/c20-15-3-1-14(18(21)13-15)2-8-19(25)24-11-9-23(10-12-24)17-6-4-16(22)5-7-17/h1-8,13H,9-12H2/b8-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFYFVSXDFLPBX-KRXBUXKQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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